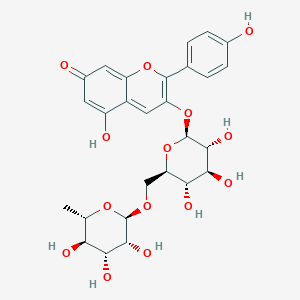
pelargonidin 3-O-rutinoside betaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pelargonidin 3-O-rutinoside betaine is the conjugate base of pelargonidin 3-O-rutinoside; major species at pH 7.3. It is a conjugate base of a pelargonidin 3-O-rutinoside.
科学研究应用
Chemical Properties and Structure
Pelargonidin 3-O-rutinoside betaine is characterized by its complex structure, which includes a pelargonidin moiety linked to a rutinosyl residue. The molecular formula is C27H30O14 with a molecular weight of approximately 578.5 g/mol. It is recognized as an anthocyanin cation and plays a role as a conjugate acid in various biological systems .
Health Benefits
1. Antioxidant Properties
this compound exhibits strong antioxidant capabilities, which can combat oxidative stress in the body. This property is crucial for preventing chronic diseases such as cardiovascular diseases and diabetes .
2. Anti-Diabetic Effects
Research has identified pelargonidin 3-O-rutinoside as an effective inhibitor of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. By inhibiting this enzyme, the compound can help manage postprandial hyperglycemia, making it beneficial for individuals with diabetes .
3. Anti-Inflammatory Effects
Studies have shown that anthocyanins, including pelargonidin derivatives, can reduce inflammation markers in various models. This anti-inflammatory effect contributes to the overall health benefits associated with berry consumption and may aid in conditions like non-alcoholic fatty liver disease (NAFLD) .
4. Cardiovascular Health
The consumption of foods rich in pelargonidin 3-O-rutinoside has been linked to improved lipid profiles and reduced blood pressure, which are critical factors in cardiovascular health .
Agricultural Applications
1. Plant Pigmentation and Stress Response
Pelargonidin 3-O-rutinoside plays a vital role in flower pigmentation and can influence plant aesthetics and marketability. Additionally, its presence in plants may enhance their resistance to environmental stressors through improved antioxidant defenses .
2. Biostimulant Potential
Recent studies suggest that pelargonidin derivatives may act as biostimulants, promoting plant growth and resilience against pathogens. This application is particularly relevant in sustainable agriculture practices where enhancing crop yield without chemical fertilizers is desired .
Case Studies
常见问题
Basic Research Questions
Q. How can pelargonidin 3-O-rutinoside betaine be reliably identified and quantified in plant matrices?
- Methodological Answer : Utilize hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) with optimized detector parameters to achieve high sensitivity and specificity . For structural confirmation, combine with NMR spectroscopy and compare retention times/spectral data against authenticated standards (e.g., UV-Vis spectra for anthocyanin identification) . Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is recommended for metabolomics studies to resolve co-eluting compounds .
Q. What extraction methods optimize the recovery of this compound from complex biological samples?
- Methodological Answer : Accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) improves recovery of polar compounds like betaine derivatives from water-rich matrices . For anthocyanin-rich tissues (e.g., fruits), acidified methanol extraction (e.g., 1% HCl) preserves glycosidic bonds, followed by purification via C18 cartridges to remove sugars and organic acids .
Q. How can researchers validate the purity and structural integrity of synthesized or isolated this compound?
- Methodological Answer : Perform orthogonal analyses:
- Purity : HPLC-DAD at 520 nm (anthocyanin-specific absorbance) with ≥95% peak area threshold .
- Structure : MS/MS fragmentation patterns (e.g., loss of rutinoside moiety, m/z 433 → 271 for pelargonidin aglycone) and comparison with reference libraries .
- Stereochemistry : Circular dichroism (CD) or chiral chromatography if synthetic analogs are studied .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s bioactivity, such as α-glucosidase inhibition or mitochondrial modulation?
- Methodological Answer :
- Enzyme Inhibition : Conduct molecular docking and molecular dynamics simulations to map interactions with α-glucosidase active sites, using pelargonidin 3-O-rutinoside as a template . Validate with in vitro enzyme assays (e.g., PNPG hydrolysis inhibition) .
- Mitochondrial Effects : Use Seahorse assays in HepG2 cells to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) under betaine treatment. Pair with RNA-seq to identify lipid metabolism genes (e.g., CPT1A for fatty acid oxidation) .
Q. How can genetic engineering approaches enhance the biosynthesis of this compound in model organisms?
- Methodological Answer : Overexpress transcription factors (e.g., PgMyb308-like) in Arabidopsis or tobacco to upregulate anthocyanin pathways. Use LC-MS/MS to quantify metabolite shifts and RNAi/CRISPR to knock down competing pathways (e.g., flavonol synthesis) . For stable production, engineer yeast (S. cerevisiae) with glycosyltransferases specific for rutinoside attachment .
Q. How should researchers address discrepancies in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Context-Dependent Activity : Test under varying oxidative conditions (e.g., H2O2 concentration, pH) and cell types. For example, pelargonidin derivatives may act as antioxidants in low doses but induce pro-oxidant effects at high concentrations due to redox cycling .
- Structural Factors : Compare glycosylation patterns; the rutinoside moiety may reduce radical scavenging efficiency compared to glucosides .
Q. What experimental designs are optimal for evaluating the therapeutic potential of this compound in metabolic disorders?
- Methodological Answer :
- In Vitro : Use intestinal Caco-2 cells to simulate absorption and hepatic HepG2 cells for lipid metabolism studies. Measure AMPK/mTOR pathway activation via Western blot .
- In Vivo : Employ high-fat-diet (HFD) rodent models with oral administration. Assess glucose tolerance (OGTT), lipid profiles, and liver histopathology. Include betaine alone as a control to isolate rutinoside-specific effects .
Q. Methodological Frameworks for Rigorous Research
- Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope .
- Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to aggregate findings, and meta-regression to identify variables (e.g., dose, matrix) explaining heterogeneity .
属性
分子式 |
C27H30O14 |
|---|---|
分子量 |
578.5 g/mol |
IUPAC 名称 |
5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C27H30O14/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11/h2-8,10,18-24,26-28,30-36H,9H2,1H3/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |
InChI 键 |
QCORKUZRFLLFCU-ASZXTAQUSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















